molecular formula C6H11NO2 B14223217 4-Hydroxy-2-methylidenepentanamide CAS No. 820236-08-6

4-Hydroxy-2-methylidenepentanamide

Cat. No.: B14223217
CAS No.: 820236-08-6
M. Wt: 129.16 g/mol
InChI Key: QPQCWUJJQJWUJM-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylidenepentanamide is a chemical compound with the molecular formula C6H9NO2 It is characterized by the presence of a hydroxyl group (-OH) and a methylene group (=CH2) attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylidenepentanamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-pentanone with appropriate reagents to introduce the methylene group. For instance, the reaction of 4-hydroxy-2-pentanone with hydroxylamine hydrochloride in the presence of a base can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylidenepentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The methylene group can be reduced to form a saturated alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-methylidenepentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylidenepentanamide involves its interaction with specific molecular targets. The hydroxyl and methylene groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-methylidenepentanamide is unique due to the presence of both hydroxyl and methylene groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

820236-08-6

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4-hydroxy-2-methylidenepentanamide

InChI

InChI=1S/C6H11NO2/c1-4(6(7)9)3-5(2)8/h5,8H,1,3H2,2H3,(H2,7,9)

InChI Key

QPQCWUJJQJWUJM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C(=O)N)O

Origin of Product

United States

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